1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-(4-ethyl-1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C7H12N2S/c1-3-6-4-10-7(9-6)5(2)8/h4-5H,3,8H2,1-2H3 |
InChI Key |
FRKCDCJHZCSUGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)C(C)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Ethyl 1,3 Thiazol 2 Yl Ethan 1 Amine and Analogues
Classical and Green Synthetic Routes to Thiazole (B1198619) Derivatives
The formation of the thiazole ring is a fundamental step in the synthesis of the target compound and its analogues. Both well-established and environmentally conscious methods are employed for this purpose.
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most widely utilized methods for the construction of thiazole rings. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comresearchgate.netderpharmachemica.com For the synthesis of analogues of 1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine, this would typically involve the reaction of a 1-halo-2-butanone with an appropriate thioamide.
Variations of the Hantzsch synthesis have been developed to improve yields, broaden the substrate scope, and simplify reaction conditions. For instance, the use of microwave irradiation has been shown to accelerate the reaction, leading to the formation of 2-aminothiazole (B372263) derivatives in a green chemistry approach. researchgate.net Furthermore, solvent-free conditions for the condensation of α-bromoacetophenones with thiourea (B124793) have been reported to provide 2-aminothiazoles rapidly and in good yields. organic-chemistry.org
The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by modifying the α-haloketone and thioamide starting materials. mdpi.com This adaptability is crucial for generating a library of analogues of the target compound for further investigation.
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like thiazole derivatives from simple starting materials in a single step. bepls.comresearchgate.net These reactions are advantageous as they often involve simple procedures and can generate molecular diversity with ease. nih.gov
Several MCRs have been developed for the synthesis of the thiazole core. One such example is a one-pot, three-component reaction involving aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalyst, which yields thiazole derivatives in good to excellent yields. nih.gov Another approach involves the reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides under microwave conditions in water, which is a green and efficient method for producing trisubstituted thiazoles. bepls.comnih.gov
A chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been reported, utilizing a trypsin-catalyzed reaction of secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates. semanticscholar.org This method provides high yields under mild conditions and demonstrates the potential of biocatalysis in heterocyclic synthesis. semanticscholar.org
The following table summarizes representative multicomponent reactions for thiazole synthesis:
| Starting Materials | Catalyst/Conditions | Product Type | Reference |
| Aldehydes, Benzoylisothiocyanate, Alkyl bromides | KF/Clinoptilolite nanoparticles, Water, 100°C | Trisubstituted thiazoles | nih.gov |
| Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | Microwave, Water | Trisubstituted thiazoles | bepls.comnih.gov |
| Secondary amines, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylates | Trypsin from porcine pancreas (PPT), 45°C | Tetrasubstituted thiazoles | semanticscholar.org |
| Bromoacetyl derivatives, Acetoacetyl derivatives, Thiosemicarbazides | Refluxing ethanol | Pyrazolo-thiazole derivatives | nih.gov |
In recent years, there has been a significant shift towards the development of green and sustainable synthetic methods for thiazole derivatives to minimize environmental impact. nih.govresearchgate.netresearcher.life These approaches focus on the use of green solvents, recyclable catalysts, and energy-efficient reaction conditions. bepls.comresearchgate.net
Key green strategies for thiazole synthesis include:
Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.netbepls.com
Ultrasound-mediated synthesis: Sonication can enhance reaction rates and yields, providing an energy-efficient alternative. bepls.comresearchgate.net
Use of green solvents: Water is an ideal green solvent, and its use in thiazole synthesis, such as in catalyst-free multicomponent reactions, has been reported. bepls.com
Catalyst-free reactions: The development of reactions that proceed efficiently without a catalyst is a significant step towards sustainability. bepls.com
Recyclable catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilisic acid in one-pot multicomponent Hantzsch synthesis, allows for easy recovery and reuse of the catalyst. bepls.comresearchgate.net
These environmentally friendly methods offer significant advantages in terms of reduced waste, lower energy consumption, and the use of less hazardous materials, aligning with the principles of green chemistry. nih.govresearchgate.net
Enantioselective Synthesis of Chiral α-Thiazolyl Amines
The biological activity of this compound is intrinsically linked to its stereochemistry. Therefore, the development of enantioselective methods to synthesize specific enantiomers is of paramount importance. Chiral α-thiazolyl amines are a class of chiral amines that are valuable building blocks in medicinal chemistry. nih.govyale.edu
Transition-metal catalyzed asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines. nih.govresearchgate.netnih.gov This approach typically involves the reduction of a prochiral imine or enamine using a chiral catalyst, often based on iridium or rhodium complexes. nih.govchinesechemsoc.orgscispace.com
The synthesis of chiral α-thiazolyl amines can be achieved through the asymmetric hydrogenation of the corresponding thiazolyl imines. The success of this method relies on the design of a chiral ligand that can effectively control the stereochemical outcome of the hydrogenation. While the direct asymmetric hydrogenation of dialkyl imines can be challenging due to the similar steric and electronic properties of the two alkyl groups, significant progress has been made in developing highly efficient catalysts for this transformation. chinesechemsoc.org
The general scheme for this approach is as follows:
This method is highly attractive for industrial applications due to its high efficiency and the generation of minimal waste. nih.gov
Asymmetric alkylation and Mannich-type reactions are fundamental carbon-carbon bond-forming reactions that can be adapted for the enantioselective synthesis of chiral amines. semanticscholar.orglookchem.comacs.org
Asymmetric Alkylation: The enantioselective alkylation of imine derivatives provides a route to α-branched chiral amines. semanticscholar.org For the synthesis of this compound, this could involve the deprotonation of a thiazolyl imine to form a 2-azaallyl anion, followed by an enantioselective alkylation with a methylating agent in the presence of a chiral catalyst. researchgate.net Nickel-catalyzed umpolung strategies have been developed for the difluoroalkylation of 2-azaallyl anions, highlighting the potential of this approach for creating chiral centers adjacent to a nitrogen atom. researchgate.net
Mannich-Type Reactions: The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which can be further transformed into chiral amines. lookchem.comacs.orgrsc.org A direct asymmetric Mannich-type reaction involves the reaction of an enolizable carbonyl compound with an imine in the presence of a chiral catalyst. lookchem.comnih.gov For the synthesis of α-thiazolyl amines, a thiazolyl-substituted imine would be reacted with a suitable nucleophile. Chiral primary and secondary amines have been shown to be effective organocatalysts for these transformations, offering unusual stereoselectivity and reactivity. nih.gov
The following table provides a comparative overview of these enantioselective methods:
| Method | Key Features | Advantages | Challenges |
| Asymmetric Hydrogenation of Imines/Enamides | Direct reduction of C=N bond with H₂ using a chiral transition-metal catalyst. nih.govresearchgate.net | High atom economy, often high enantioselectivity, suitable for large-scale synthesis. nih.gov | Catalyst sensitivity, sometimes requires high pressure. chinesechemsoc.org |
| Asymmetric Alkylation | Enantioselective addition of an alkyl group to an imine or its derivative. semanticscholar.org | Versatile for introducing various alkyl groups, can create quaternary stereocenters. | Often requires stoichiometric chiral auxiliaries or development of efficient catalysts. |
| Asymmetric Mannich-Type Reactions | Carbon-carbon bond formation between an imine and a nucleophile, catalyzed by a chiral entity. lookchem.comacs.orgrsc.org | Creates a new stereocenter while forming a C-C bond, access to functionalized amines. | Control of both enantioselectivity and diastereoselectivity can be challenging. nih.gov |
Biocatalytic Approaches for Enantiopure Chiral Amine Production
Biocatalysis has emerged as a powerful and sustainable technology for the synthesis of enantiomerically pure chiral amines. mdpi.com The application of enzymes offers high selectivity under mild reaction conditions, presenting a green alternative to conventional chemical methods. mdpi.comnih.gov For the production of enantiopure amines like this compound, transaminases (TAs) are particularly important biocatalysts. nih.govscispace.com
Transaminases, specifically ω-transaminases (ω-TAs), catalyze the asymmetric transfer of an amino group from a donor molecule to a ketone substrate. mdpi.com This process can convert a prochiral ketone, such as 1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-one, into the corresponding chiral amine with high enantioselectivity. mbl.or.kr The reaction relies on the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor and typically involves a "ping-pong bi-bi" kinetic mechanism. mdpi.com
The primary advantages of using transaminases include:
High Enantioselectivity: Enzymes can produce amines with very high enantiomeric excess (ee), often exceeding 99%. mbl.or.kr
Green Chemistry: Reactions are performed in aqueous media under mild temperature and pH conditions, reducing waste and energy consumption. researchgate.net
Asymmetric Synthesis: They facilitate direct asymmetric synthesis from ketones, avoiding the need for chiral auxiliaries or resolution of racemic mixtures. nih.gov
Despite their potential, the industrial application of transaminases faces several challenges. These include a limited substrate scope for bulky molecules, potential inhibition by substrates or products, and an often-unfavorable reaction equilibrium that can limit product yield. mbl.or.krresearchgate.net To overcome these limitations, researchers have focused on protein engineering to broaden the substrate scope and improve enzyme stability. mdpi.com Additionally, various reaction engineering strategies are employed to shift the reaction equilibrium, such as using "smart" amine donors or implementing enzymatic cascades to remove the co-product. mdpi.com
| Enzyme Class | Reaction Type | Typical Substrate | Key Advantage |
|---|---|---|---|
| Transaminases (TAs) | Asymmetric amination | Ketones | High enantioselectivity, direct conversion. mbl.or.kr |
| Amine Dehydrogenases (AmDHs) | Reductive amination | Ketones | Direct amination with ammonia. |
| Imine Reductases (IREDs) | Asymmetric reduction | Imines | Reduces pre-formed imines stereoselectively. |
| Monoamine Oxidases (MAOs) | Kinetic resolution | Racemic amines | Deracemization via selective oxidation. |
Diastereoselective Synthetic Strategies for Thiazole Amines
The synthesis of molecules with multiple stereocenters, such as analogues of this compound, requires precise control over diastereoselectivity. Diastereoselective synthesis aims to produce a specific diastereomer from a set of possible stereoisomers. This can be achieved through various strategies, including substrate-controlled, auxiliary-controlled, reagent-controlled, and catalyst-controlled methods.
While specific diastereoselective syntheses for this compound are not extensively detailed in the literature, general principles can be applied. For instance, a substrate-controlled approach would involve modifying the starting materials to include a chiral element that directs the stereochemical outcome of a subsequent reaction. An example would be the reduction of a ketone precursor that already contains a stereocenter elsewhere in the molecule. The existing stereocenter can sterically or electronically influence the approach of the reducing agent, favoring the formation of one diastereomer over the other.
Alternatively, chiral auxiliaries can be temporarily attached to the molecule to guide a stereoselective transformation, after which the auxiliary is removed. For the synthesis of thiazole amines, a chiral auxiliary could be attached to the thiazole nucleus or the ketone precursor before the amine group is introduced, thereby directing the stereochemistry of the amination step.
Catalyst-controlled reactions are among the most efficient methods for diastereoselective synthesis. A biocatalytic cascade combining ene-reductases (EReds) with imine reductases (IReds) or reductive aminases (RedAms) has been shown to convert α,β-unsaturated ketones into amines with two stereogenic centers in high diastereomeric and enantiomeric purity. researchgate.net This approach could be adapted for thiazole-containing substrates to achieve high levels of stereochemical control.
Derivatization and Functionalization of the this compound Scaffold
The primary amine and the thiazole ring of this compound serve as versatile handles for further chemical modification. Derivatization allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.
Alkylation Reactions of the Amine Moiety
The primary amine group of the title compound can be readily alkylated to form secondary and tertiary amines. This transformation is typically achieved through nucleophilic substitution reactions with alkyl halides (e.g., alkyl iodides, bromides, or chlorides). The reaction proceeds via the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the alkyl halide. The degree of alkylation (mono- or di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions. For example, using a large excess of the primary amine favors mono-alkylation. A related method is reductive amination, where the primary amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine.
| Alkylating Agent | Product Type | General Reaction |
|---|---|---|
| Methyl Iodide (CH₃I) | Secondary Amine | Nucleophilic Substitution |
| Benzyl Bromide (BnBr) | Secondary Amine | Nucleophilic Substitution |
| Formaldehyde/NaBH₃CN | Tertiary Amine (Dimethylated) | Reductive Amination |
Acylation Reactions for Amide Formation
Acylation of the primary amine moiety leads to the formation of stable amide derivatives. This is a common and robust reaction in organic synthesis, often used to modify the electronic and steric properties of the amine. The reaction is typically carried out by treating the amine with an acylating agent such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. nih.gov For instance, reacting this compound with acetyl chloride would yield the corresponding acetamide (B32628) derivative. This method has been successfully applied to other 2-aminothiazole scaffolds to synthesize a variety of acylamines. nih.gov
Condensation Reactions with Carbonyl Compounds
Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org The reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.org This reaction is reversible, and the equilibrium can be driven towards the product by removing water from the reaction mixture. wikipedia.org The formation of Schiff's bases from 2-aminothiazole derivatives and various benzaldehydes is a well-established synthetic route. nih.gov These imine derivatives can serve as versatile intermediates for further transformations or be evaluated as final products.
| Carbonyl Compound | Product | Product Class |
|---|---|---|
| Benzaldehyde | N-benzylidene-1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine | Imine (Schiff Base) |
| Acetone | N-isopropylidene-1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine | Imine (Schiff Base) |
| Cyclohexanone | N-cyclohexylidene-1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine | Imine (Schiff Base) |
Regioselective Functionalization of the Thiazole Ring System
The thiazole ring itself is amenable to functionalization, most commonly through electrophilic substitution. In the this compound scaffold, the C2 and C4 positions are substituted, leaving the C5 position as the primary site for electrophilic attack. The electron-donating nature of the sulfur and nitrogen atoms activates the ring towards substitution, particularly at the C5 position.
Common methods for regioselective functionalization include:
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) can introduce a bromine atom specifically at the C5 position.
Metalation-Alkylation: The C5 proton can be abstracted by a strong base (e.g., organolithium reagents). The resulting organometallic intermediate can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂) to install a new substituent at the C5 position. More advanced methods using bases like TMPMgCl·LiCl have been developed for the regioselective metalation and subsequent functionalization of the thiazole scaffold. nih.gov
These strategies allow for the synthesis of 2,4,5-trisubstituted thiazoles, expanding the chemical diversity of derivatives based on the parent scaffold. nih.gov
Theoretical and Computational Investigations of 1 4 Ethyl 1,3 Thiazol 2 Yl Ethan 1 Amine Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic properties of molecules like 1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine. These methods allow for the detailed exploration of electronic structure, molecular orbitals, and electrostatic potential, which are fundamental to understanding the molecule's chemical behavior.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For aminothiazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize molecular geometries and predict various electronic properties. bohrium.comresearchgate.net These studies reveal that the 2-aminothiazole (B372263) scaffold, the core of this compound, possesses a planar geometry in its ground state. The distribution of electron density, bond lengths, and bond angles calculated through DFT methods show good correlation with experimental data where available. researchgate.net
The reactivity of these compounds can also be elucidated through DFT. For instance, the calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are indicative of the molecule's ability to donate or accept electrons, respectively. bohrium.com This information is critical for predicting how the molecule will interact with other chemical species.
| Parameter | Typical Calculated Value for Aminothiazole Derivatives (a.u.) |
|---|---|
| Total Energy | -725.0 to -730.0 |
| Dipole Moment | 2.0 to 4.0 D |
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. bohrium.com
For 2-aminothiazole derivatives, the HOMO is typically localized on the aminothiazole ring, particularly on the sulfur and nitrogen atoms, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the thiazole (B1198619) ring and adjacent substituents, highlighting the regions susceptible to nucleophilic attack. researchgate.net
| Molecular Orbital | Typical Energy Range for Aminothiazole Derivatives (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | -6.0 to -6.5 | Sulfur, Amino Nitrogen, Thiazole Ring |
| LUMO | -1.5 to -2.0 | Thiazole Ring, Substituents |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | N/A |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic reactivity. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.
In studies of aminothiazole derivatives, the MEP surface typically shows the most negative potential around the nitrogen atom of the thiazole ring and the exocyclic amino group, indicating these as the primary sites for electrophilic interaction. The hydrogen atoms of the amino group and the thiazole ring generally exhibit positive electrostatic potential, making them likely sites for nucleophilic interaction.
Application of Reactivity Descriptors (e.g., Fukui Functions, Global Parameters)
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These parameters include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). royalsocietypublishing.org A higher chemical potential indicates a greater tendency to donate electrons, while a lower value suggests a better electron acceptor. Hardness and softness are measures of the molecule's resistance to changes in its electron distribution.
Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. These calculations can pinpoint specific atoms that are most likely to participate in chemical reactions, providing a more detailed picture of reactivity than global descriptors alone.
| Global Reactivity Descriptor | Formula | Typical Value Range for Aminothiazole Derivatives |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 to -4.25 eV |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 eV |
| Softness (S) | 1 / η | 0.4 to 0.5 eV-1 |
| Electrophilicity Index (ω) | μ2 / 2η | 2.8 to 4.5 eV |
Molecular Dynamics Simulations in Chemical Systems
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations provide valuable insights into the dynamic behavior of chemical systems, including intermolecular interactions that are crucial in processes like catalysis and self-assembly.
Simulation of Intermolecular Interactions Relevant to Catalysis and Self-Assembly
MD simulations can be used to model the behavior of this compound in various environments, such as in solution or in the presence of a catalyst. These simulations can reveal how the molecule interacts with solvent molecules, other solute molecules, or the active site of a catalyst. By analyzing the trajectories of the atoms over time, researchers can identify stable binding modes, hydrogen bonding patterns, and other non-covalent interactions that govern the molecule's behavior. nih.govnih.gov
In the context of catalysis, MD simulations can help to elucidate the mechanism of a reaction by showing how the substrate binds to the catalyst and how the transition state is stabilized. For self-assembly, these simulations can predict how individual molecules of this compound might aggregate to form larger, ordered structures. This information is critical for the design of new materials and catalysts with tailored properties.
Reaction Mechanism Elucidation through Computational Modeling
Following an extensive search of scientific literature and computational chemistry databases, no specific studies detailing the elucidation of the reaction mechanism for the synthesis of this compound through computational modeling were found.
While the Hantzsch thiazole synthesis is the common and anticipated route for forming the 2-amino-4-alkylthiazole core of this molecule, published research does not currently provide detailed computational data—such as transition state energies, activation barriers, or density functional theory (DFT) analyses of the reaction pathway—for this specific compound. Computational studies on thiazole derivatives are available but tend to focus on the properties of the final molecules, such as molecular docking, electronic properties, or spectroscopic analysis, rather than a mechanistic investigation of their formation.
Therefore, a detailed, data-driven discussion on the computational elucidation of the reaction mechanism for this compound cannot be provided at this time.
Chemical Reactivity and Mechanistic Studies of 1 4 Ethyl 1,3 Thiazol 2 Yl Ethan 1 Amine
Reactivity of the Primary Amine Functionality
The primary amine group is a key site of reactivity in 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine, functioning as a potent nucleophile. This reactivity allows for a variety of chemical transformations, including acylation, alkylation, and condensation reactions.
Acylation: The primary amine readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. mnstate.edu This reaction typically proceeds via a nucleophilic addition-elimination mechanism. For instance, treatment with acyl chlorides in the presence of a base to neutralize the HCl byproduct yields N-acylated derivatives. mnstate.edu Similar acylation reactions have been demonstrated on related aminothiazole structures. nih.govmdpi.com
Alkylation: As a nucleophile, the amine can undergo SN2 reactions with alkyl halides. libretexts.org However, this reaction is often difficult to control and can lead to polyalkylation, where the initial primary amine is converted to secondary and tertiary amines, and ultimately to a quaternary ammonium (B1175870) salt, especially if an excess of the alkylating agent is used. mnstate.edulibretexts.org
Condensation Reactions: The primary amine can react with aldehydes and ketones in the presence of an acid catalyst to form imines, also known as Schiff bases. mnstate.edu This reversible reaction is a cornerstone of amine chemistry and is crucial in the synthesis of more complex molecular architectures. mdpi.comlibretexts.org
Reactivity of the 1,3-Thiazole Ring System
The 1,3-thiazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of both a sulfur and a nitrogen atom. wikipedia.orgchemicalbook.com The nitrogen atom acts as an electron-withdrawing group (-I effect), deactivating the ring towards electrophilic attack compared to benzene, while the sulfur atom can act as an electron donor (+M effect). pharmaguideline.comias.ac.in This creates a distinct pattern of reactivity, with specific sites on the ring being more susceptible to either electrophilic or nucleophilic attack. chemicalbook.comresearchgate.net
Calculations of π-electron density and experimental evidence reveal that the C5 position of the thiazole (B1198619) ring is the most electron-rich and, therefore, the primary site for electrophilic aromatic substitution. wikipedia.orgchemicalbook.compharmaguideline.comresearchgate.net The C4 position is nearly neutral, while the C2 position is the most electron-deficient. pharmaguideline.com The presence of the electron-donating 1-aminoethyl group at the C2 position and the ethyl group at the C4 position further activates the ring, specifically enhancing the nucleophilicity of the C5 position. pharmaguideline.comias.ac.in
Common electrophilic substitution reactions on activated thiazole rings include:
Halogenation: Bromination and chlorination occur preferentially at the C5 position. pharmaguideline.com
Nitration and Sulfonation: These reactions also typically yield the 5-substituted product, although sometimes requiring more forceful conditions than for more reactive aromatic systems. ias.ac.in
Mercuration: Thiazole can be mercurated, with the order of reactivity being C5 > C4 > C2. pharmaguideline.com
| Reaction | Electrophile (E+) | Preferred Position of Attack | Reference |
|---|---|---|---|
| Halogenation | Br+, Cl+ | C5 | pharmaguideline.com |
| Nitration | NO2+ | C5 | ias.ac.in |
| Sulfonation | SO3 | C5 | ias.ac.in |
The C2 position of the thiazole ring is the most electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms, making it the most susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com This reactivity can be exploited in several ways:
Nucleophilic Substitution: If a suitable leaving group is present at the C2 position, it can be displaced by a strong nucleophile. pharmaguideline.com
Deprotonation: The proton at the C2 position is the most acidic on the thiazole ring and can be removed by a strong base, such as an organolithium reagent, to form a C2-lithiated species. pharmaguideline.com This nucleophilic intermediate can then react with various electrophiles.
The quaternization of the ring nitrogen atom further increases the acidity of the C2 proton and enhances the ring's susceptibility to nucleophilic attack. pharmaguideline.com
Influence of Substituents on Reaction Pathways and Selectivity
The substituents on the thiazole ring of this compound exert a significant influence on its reactivity.
2-(1-Aminoethyl) Group: This is a strong electron-donating group. Its primary effect on the thiazole ring is to activate it towards electrophilic substitution, strongly directing incoming electrophiles to the C5 position. pharmaguideline.com Conversely, its electron-donating nature deactivates the C2 position towards nucleophilic attack relative to an unsubstituted thiazole. The primary amine itself, as detailed in section 4.1, is a primary site of reactivity for the entire molecule.
The combined electronic effects of these two substituents make the C5 position highly nucleophilic, while the reactivity of the amine functionality offers a separate pathway for chemical modification. This allows for selective reactions at either the amine or the thiazole ring by choosing appropriate reagents and conditions. For example, acylation would occur selectively at the amine, while bromination would occur at the C5 position of the ring.
Stereochemical Course and Diastereoselectivity in Reactions Involving the Chiral Center
The carbon atom bearing the amine group is a chiral center, meaning that reactions involving this center can have specific stereochemical outcomes. The synthesis of chiral 2-(1-aminoalkyl)thiazoles has been studied, revealing high levels of diastereoselectivity can be achieved. nih.govjst.go.jp
A key method for establishing this chiral center is the diastereoselective reduction of a precursor ketimine, specifically an N-tert-butylsulfinyl ketimine. The choice of reducing agent has a profound impact on the stereochemical outcome. nih.govjst.go.jp
For example, in the synthesis of related 2-(1-N-Boc-aminoalkyl)thiazole-5-carboxylates, the reduction of the intermediate ketimine with sodium borohydride (B1222165) (NaBH₄) provides moderate diastereoselectivity. In contrast, using a bulkier reducing agent like L-Selectride® can lead to excellent diastereoselectivity, affording a single diastereomer as the sole product. nih.govjst.go.jp
| Substrate R-group | Reducing Agent | Diastereomeric Ratio (RS,S) : (RS,R) | Yield | Reference |
|---|---|---|---|---|
| Methyl | NaBH₄ | 16 : 84 | 89% | jst.go.jp |
| Methyl | L-Selectride® | >99 : 1 | 94% | jst.go.jp |
| Ethyl | L-Selectride® | >99 : 1 | 89% | jst.go.jp |
| Isopropyl | L-Selectride® | >99 : 1 | 81% | jst.go.jp |
The high diastereoselectivity observed with L-Selectride® is attributed to steric hindrance. The bulky reducing agent preferentially attacks from the less hindered face of the ketimine, which is dictated by the conformation of the N-tert-butylsulfinyl group and the thiazole ring. This control over the stereochemical course of the reaction is crucial for the synthesis of enantiomerically pure compounds. nih.govjst.go.jp
Advanced Applications in Organic Synthesis and Catalysis
Chiral Auxiliaries and Ligands in Asymmetric Catalysis
In asymmetric synthesis, the goal is to produce a specific enantiomer of a chiral product. This is often achieved using chiral auxiliaries or chiral ligands. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it is removed. Chiral ligands coordinate to a metal center, creating a chiral environment that forces a catalyzed reaction to proceed with high enantioselectivity. The structure of 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine makes it an excellent candidate for both roles.
The primary amine group of this compound is a key functional handle for the synthesis of more complex chiral ligands. Through standard organic transformations, this amine can be elaborated into various ligand classes, such as Schiff bases, amides, phosphinamides, or ureas. For instance, condensation with chiral aldehydes can yield bidentate (N,N) or tridentate (N,N,S) Schiff base (imine) ligands. Alternatively, reaction with chlorodiphenylphosphine (B86185) could produce aminophosphine (B1255530) ligands, which are highly valued in transition metal catalysis.
The general synthetic approaches to derive ligands from a primary amine scaffold are well-established. The following table outlines plausible synthetic pathways to create diverse ligand types from this compound.
| Ligand Type | Synthetic Precursor | General Reaction Condition | Potential Coordinating Atoms |
| Schiff Base | Substituted Aldehyde (e.g., Salicylaldehyde) | Reflux in Ethanol or Methanol | N, N, O, S |
| Bis(oxazoline) | 2-Chloroacetyl Chloride, followed by chiral amino alcohol | Multi-step synthesis | N, N, S |
| Phosphinamine | Chlorodiphenylphosphine | In the presence of a non-nucleophilic base | N, P, S |
| Thio-urea | Aryl or Alkyl Isothiocyanate | Stirring at room temperature in an aprotic solvent | N, N, S |
These synthetic modifications allow for the fine-tuning of the steric and electronic properties of the resulting ligand, which is crucial for achieving high selectivity in catalysis.
Catalysts derived from this compound have the potential to mediate a wide range of enantioselective transformations. The chiral environment created by these ligands when coordinated to a metal center can effectively discriminate between the two prochiral faces of a substrate.
For example, copper complexes of bis(oxazoline) ligands derived from chiral amines are known to be effective catalysts for Friedel-Crafts alkylations. Similarly, rhodium or ruthenium complexes bearing chiral phosphine (B1218219) ligands are widely used in the asymmetric hydrogenation of prochiral olefins and ketones. The thiazole (B1198619) moiety can provide an additional coordination site, potentially enhancing catalyst stability and modifying its reactivity. Bifunctional aminothiourea catalysts derived from this scaffold could activate both the nucleophile and electrophile in reactions like aza-Diels-Alder cycloadditions.
The projected performance of such catalysts in key enantioselective reactions is summarized below, based on results from analogous systems.
| Enantioselective Reaction | Metal Center | Derived Ligand Type | Potential Product Class | Expected Enantioselectivity |
| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Phosphinamine | Chiral Alcohols, Amines | High (often >90% ee) |
| Asymmetric Aldol Reaction | Titanium (Ti), Boron (B) | Amide (as chiral auxiliary) | Chiral β-Hydroxy Ketones | Moderate to High (>80% dr) |
| Asymmetric Alkylation | Copper (Cu), Palladium (Pd) | Schiff Base, Bis(oxazoline) | Chiral α-Substituted Ketones | Moderate to High (>80% ee) |
| Aza-Diels-Alder Reaction | Organocatalysis | Thio-urea | Chiral Piperidines | High (>90% ee) |
The thiazole nucleus, with its sulfur and nitrogen heteroatoms, combined with the chiral amine functionality, allows for the formation of stable chelate complexes with a variety of transition metals. This makes ligands derived from this compound potentially valuable in a broad spectrum of transition metal-catalyzed reactions beyond asymmetric catalysis.
In palladium-catalyzed cross-coupling reactions, for instance, the ligand can stabilize the active palladium species, prevent its aggregation into inactive nanoparticles, and influence the rates of oxidative addition and reductive elimination. For metals like iridium and rhodium, which are pivotal in hydrogenation and hydroformylation, the chelation from a thiazolyl-amine ligand can create a rigid and well-defined coordination sphere, leading to enhanced control over reaction outcomes.
Building Blocks for Complex Molecular Architectures
Beyond its use in catalysis, this compound serves as a versatile chiral building block for the synthesis of more complex molecules, particularly those containing multiple heterocyclic rings. Its primary amine offers a point for chain extension or ring formation, while the thiazole ring can be further functionalized or incorporated into larger aromatic systems.
The synthesis of polyheterocyclic and fused ring systems is a major focus in medicinal and materials chemistry. The amine group of this compound can act as a key nucleophile in condensation reactions to construct new rings. For example, reaction with β-dicarbonyl compounds can lead to the formation of dihydropyrimidine (B8664642) or diazepine (B8756704) rings. Pictet-Spengler-type reactions could yield tetrahydroisoquinoline structures fused or linked to the thiazole moiety. Furthermore, the thiazole ring itself can undergo reactions, such as metal-catalyzed C-H functionalization or cross-coupling at the C5 position, to append other aromatic or heteroaromatic rings, leading to complex, three-dimensional structures.
The principles of combinatorial chemistry can be applied to this compound to rapidly generate large libraries of related compounds. By reacting the amine with a diverse collection of building blocks (e.g., acid chlorides, isocyanates, aldehydes), a library of amides, ureas, and imines can be synthesized in parallel.
Such libraries are invaluable for screening purposes. In material science, thiazole-containing conjugated polymers are explored for applications in organic electronics; a library of derivatives could be screened for optimal electronic properties. In catalysis, the resulting library of potential ligands can be rapidly screened in high-throughput experiments to identify new catalysts for a desired transformation, accelerating the discovery of novel and efficient catalytic systems.
Role as Chemical Intermediates in Fine Chemical Synthesis, including Agrochemicals
While direct, publicly available research detailing the specific use of this compound as a key intermediate in the synthesis of commercialized agrochemicals is limited, the structural motif of 2-aminoalkylthiazoles is of significant interest in the development of new bioactive molecules. The primary amine and the thiazole ring system present in this compound are versatile functional groups that allow for its incorporation into a variety of larger, more complex molecules, including those with potential applications in the agrochemical and fine chemical industries.
The thiazole ring is a well-established toxophore in many fungicides and other pesticides. Its presence in a molecule can confer biological activity, and the specific substituents on the ring can modulate this activity and the spectrum of efficacy. The ethyl group at the 4-position and the aminoethyl group at the 2-position of this compound provide specific steric and electronic properties that can be exploited in the design of new active ingredients.
In the context of fine chemical synthesis, this amine can serve as a building block for creating a diverse range of chemical entities. The primary amine functionality is a key reactive site for forming amides, ureas, thioureas, and other nitrogen-containing linkages. These reactions are fundamental in the construction of molecules with desired biological or material properties.
For instance, in the development of novel agrochemicals, a common strategy involves the derivatization of a core structure, such as a thiazole, with various side chains to optimize biological activity and physicochemical properties. This compound is a readily available starting material for such derivatization. It can be reacted with a variety of acylating or alkylating agents to produce a library of new compounds that can then be screened for their fungicidal, insecticidal, or herbicidal properties.
While specific examples naming this compound as an intermediate in the synthesis of a commercial agrochemical are not readily found in open literature, the general importance of the 2-aminothiazole (B372263) scaffold is widely recognized. Research in this area is often proprietary and may be found in the patent literature before it appears in academic journals. The synthesis of novel thiazole derivatives for potential agrochemical use is an active area of research, and it is plausible that this specific amine is utilized as an intermediate in such proprietary development programs.
The following table outlines the potential synthetic transformations and resulting compound classes that can be derived from this compound, highlighting its role as a versatile chemical intermediate.
| Reagent Class | Resulting Functional Group | Potential Application Area |
| Acyl Halides / Carboxylic Acids | Amide | Agrochemicals, Pharmaceuticals |
| Isocyanates | Urea | Agrochemicals, Polymers |
| Isothiocyanates | Thiourea (B124793) | Agrochemicals, Organic Synthesis |
| Aldehydes / Ketones (reductive amination) | Secondary / Tertiary Amine | Fine Chemicals, Catalysis |
Table 1: Potential Synthetic Applications of this compound as a Chemical Intermediate
This table is generated based on general principles of organic chemistry and the known reactivity of primary amines and thiazole derivatives.
Analytical and Spectroscopic Characterization Methodologies for Thiazole Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of "1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine". Both ¹H and ¹³C NMR spectra offer detailed insights into the molecular framework by mapping the chemical environment of each proton and carbon atom.
In the ¹H NMR spectrum, the ethyl group attached to the thiazole (B1198619) ring is expected to show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The ethanamine side chain would present a doublet for the methyl protons and a quartet for the methine proton. The single proton on the thiazole ring typically appears as a singlet in the aromatic region. The amine protons may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The spectrum would show distinct signals for the two carbons of the ethyl group, the two carbons of the ethanamine side chain, and the three carbons of the thiazole ring. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbon atom of the thiazole ring bonded to the sulfur and nitrogen atoms (C2) is expected to resonate at a lower field compared to the other ring carbons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (Ethyl) | 1.2-1.4 | Triplet | ~7.5 |
| CH₂ (Ethyl) | 2.7-2.9 | Quartet | ~7.5 |
| CH (Thiazole) | 6.8-7.2 | Singlet | N/A |
| CH₃ (Ethan-1-amine) | 1.4-1.6 | Doublet | ~6.8 |
| CH (Ethan-1-amine) | 4.2-4.5 | Quartet | ~6.8 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (Thiazole) | 168-172 |
| C4 (Thiazole) | 148-152 |
| C5 (Thiazole) | 110-115 |
| CH (Ethan-1-amine) | 50-55 |
| CH₃ (Ethan-1-amine) | 22-26 |
| CH₂ (Ethyl) | 23-27 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For "this compound," high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its molecular formula (C₇H₁₂N₂S).
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a unique fingerprint that can aid in structural elucidation. The fragmentation pattern of aminothiazole derivatives is influenced by the stability of the resulting fragments. acs.org Common fragmentation pathways for "this compound" would likely involve the cleavage of the C-C bond of the ethanamine side chain (alpha-cleavage), leading to the formation of a stable thiazolyl-containing cation. Another possible fragmentation is the loss of the ethyl group from the thiazole ring.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
|---|---|
| 156 | [M]⁺ (Molecular Ion) |
| 141 | [M - CH₃]⁺ |
| 127 | [M - C₂H₅]⁺ |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov For a chiral compound like "this compound," single-crystal X-ray diffraction analysis of a single enantiomer or a diastereomeric salt can unambiguously establish its absolute configuration (R or S). nih.gov
The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms. This technique provides accurate bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation in the crystal lattice. Furthermore, it reveals intermolecular interactions such as hydrogen bonding, which can be crucial for understanding the compound's physical properties and biological activity. While no specific crystal structure for "this compound" is publicly available, the general methodology would be applicable. The successful application of X-ray crystallography has been demonstrated for various thiazole derivatives. mdpi.commdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
The primary amine (NH₂) group is expected to show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic ethyl and ethanamine groups would appear around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1500-1650 cm⁻¹ region. The C-S stretching vibration of the thiazole ring is typically weaker and appears at lower wavenumbers. universalprint.org The presence of these characteristic bands in the IR spectrum provides strong evidence for the structure of the compound. For related 2-aminothiazole (B372263) compounds, N-H stretching bands have been observed around 3353 cm⁻¹. universalprint.org
Table 4: Typical Infrared Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Amine) | 3300-3500 | Stretch (two bands for primary amine) |
| C-H (Aliphatic) | 2850-3000 | Stretch |
| C=N (Thiazole) | 1600-1650 | Stretch |
| C=C (Thiazole) | 1500-1600 | Stretch |
Chiral Chromatography Techniques (e.g., HPLC) for Enantiomeric Excess Determination
Since "this compound" possesses a chiral center at the carbon atom of the ethanamine side chain, it exists as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely used technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. mdpi.comnih.gov
The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of chiral amines. yakhak.orgnih.gov The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. yakhak.org Detection is often performed using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. This method is crucial for quality control in asymmetric synthesis and for studying the stereoselectivity of biological processes involving the chiral amine.
Table 5: General Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol gradient or isocratic |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (e.g., at 254 nm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
